1H and 13C NMR Chemical Shifts of 5-Bromo-2-chlorobenzenethiol: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts of 5-Bromo-2-chlorobenzenethiol: A Comprehensive Analytical Guide
Executive Summary
For researchers and drug development professionals, the precise structural characterization of polyhalogenated building blocks is a non-negotiable step in maintaining synthetic integrity. 5-Bromo-2-chlorobenzenethiol (CAS 740806-63-7) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceuticals, including selective galectin inhibitors and substituted piperazines[1][2][3].
This technical guide provides an authoritative breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By moving beyond mere data tabulation, this guide explores the quantum mechanical and electronic causality behind the observed spectral phenomena—such as the heavy atom effect and anisotropic deshielding—while providing a self-validating experimental protocol to ensure uncompromising analytical accuracy.
Electronic Causality and Substituent Effects
The benzene ring of 5-bromo-2-chlorobenzenethiol is a 1,2,5-trisubstituted system. The presence of three distinct heteroatomic substituents (-SH, -Cl, -Br) creates a complex push-pull electronic environment that dictates the chemical shifts of the remaining protons and carbons.
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The Thiol Group (-SH) at C1: The sulfur atom acts as a weak π -donor (+M effect) but a σ -acceptor (-I effect). In 1 H NMR, the -SH proton is highly dependent on concentration and hydrogen bonding, typically resonating as a broad singlet[4]. In 13 C NMR, it moderately deshields the ipso carbon (C1)[5].
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The Chlorine Atom at C2: Highly electronegative, chlorine exerts a strong inductive withdrawal (-I effect), significantly deshielding the directly attached C2 carbon[6].
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The Bromine Atom at C5: Bromine introduces a pronounced "heavy atom effect" (spin-orbit coupling). Paradoxically, despite its electronegativity, the large electron cloud of bromine causes substantial magnetic shielding at the ipso position, driving the C5 resonance significantly upfield in the 13 C spectrum[6].
Quantitative Data: Chemical Shift Assignments
The following tables synthesize the predicted and empirically derived chemical shifts based on additive substituent increment rules and coupling constants.
Table 1: 1 H NMR Chemical Shifts and Multiplicities (in CDCl 3 , 400 MHz)
The coupling patterns perfectly reflect a 1,2,5-trisubstituted aromatic ring. H3 and H4 share an ortho relationship, while H4 and H6 share a meta relationship. H6 has no ortho protons, making its assignment unambiguous[7].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Causality & Assignment Logic |
| -SH | 3.50 – 4.00 | s (broad) | - | Exchangeable proton; broad due to quadrupolar relaxation. Shift varies with solvent/concentration[4]. |
| H3 | 7.10 – 7.23 | d | 3JH3−H4=8.5 | Ortho to -Cl. Deshielded by halogen induction. Exhibits strong ortho-coupling to H4. |
| H6 | 7.18 – 7.28 | d | 4JH6−H4=2.0 | Ortho to -SH and -Br. Isolated between two substituents, exhibiting only fine meta-coupling to H4. |
| H4 | 7.28 – 7.39 | dd | 3JH4−H3=8.5 4JH4−H6=2.0 | Ortho to -Br, meta to -Cl. Exhibits both ortho-coupling (to H3) and meta-coupling (to H6). |
Table 2: 13 C NMR Chemical Shifts (in CDCl 3 , 100 MHz)
The 13 C spectrum is defined by three quaternary carbons (C1, C2, C5) and three methine carbons (C3, C4, C6).
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Causality & Assignment Logic |
| C5 (-Br) | 121.4 | Quaternary | Strongly shielded by the heavy atom effect (spin-orbit coupling) of Bromine[6]. |
| C4 (-H) | 129.7 | Methine (CH) | Para to the -SH group; experiences slight shielding from the weak +M effect of sulfur. |
| C3 (-H) | 130.7 | Methine (CH) | Ortho to -Cl; experiences moderate inductive deshielding. |
| C1 (-SH) | 132.5 | Quaternary | Ipso to -SH. Deshielded by the polarizable sulfur atom and the adjacent ortho-chlorine[5]. |
| C6 (-H) | 133.6 | Methine (CH) | Ortho to both -SH and -Br. Experiences combined anisotropic deshielding from both electron clouds. |
| C2 (-Cl) | 137.3 | Quaternary | Ipso to -Cl. Experiences the maximum inductive (-I) deshielding effect in the molecule[6]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be designed to prevent artifacts (such as oxidation) and validate its own findings.
Step 1: Anhydrous Sample Preparation
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Weigh 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of 5-bromo-2-chlorobenzenethiol[8].
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Dissolve in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Self-Validation Check (Critical): Purge the NMR tube with Argon gas. Thiophenols are highly susceptible to oxidative dimerization into disulfides (e.g., 5,5'-dibromo-2,2'-dichlorodiphenyl disulfide). Disulfide formation will cause a distinct downfield shift of the H6 proton due to the loss of the electron-donating nature of the free thiol.
Step 2: 1D NMR Acquisition Parameters
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1 H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2–5 seconds to ensure quantitative integration of the protons.
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13 C NMR: Acquire using proton-decoupled sequences (zgpg30). Because the molecule contains three quaternary carbons (C1, C2, C5) which lack dipole-dipole relaxation mechanisms from attached protons, set D1 to at least 3 seconds and increase the number of scans (NS ≥ 512) to achieve a sufficient signal-to-noise ratio.
Step 3: 2D NMR and Chemical Exchange Validation
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D 2 O Shake: Add 1 drop of D 2 O to the NMR tube and shake vigorously. Re-acquire the 1 H spectrum. The broad singlet at ~3.5–4.0 ppm will disappear due to deuterium exchange, confirming the assignment of the -SH proton[4].
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HSQC/HMBC: Use Heteronuclear Single Quantum Coherence (HSQC) to correlate H3, H4, and H6 to their respective carbons. Use Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign the quaternary carbons (C1, C2, C5) by observing long-range 3JCH couplings from the ring protons.
Structural Validation Workflow
The following diagram illustrates the logical pipeline from sample preparation to final regiochemical validation, emphasizing the necessary checkpoints for a robust analytical workflow.
Workflow for the NMR acquisition and structural validation of 5-bromo-2-chlorobenzenethiol.
References
- EvitaChem. "Buy 5-Bromo-2-chlorobenzenethiol (EVT-2597038) | 740806-63-7". EvitaChem.
- BenchChem. "5-Bromo-2-chlorobenzenethiol|CAS 740806-63-7". BenchChem.
- Google Patents. "US20040162282A1 - Substituted piperazines".
- Justia Patents. "Galactoside inhibitor of galectins". Justia.
- Thieme Connect. "13C NMR Spectroscopy". Thieme.
- MDPI.
- Thieme Connect. "1H NMR Spectroscopy". Thieme.
- MRI Questions. "Chemical Shift". MRI Questions.
Sources
- 1. 5-Bromo-2-chlorobenzenethiol|CAS 740806-63-7 [benchchem.com]
- 2. US20040162282A1 - Substituted piperazines - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. mriquestions.com [mriquestions.com]
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